N-(4-Chlorophenyl)-1H-indazole-1-carboxamide

Immuno-Oncology IDO1 Inhibitor Screening Enzyme Inhibition

This substituted indazole carboxamide, with a defined 4-chloro substitution, is essential for reproducible kinase inhibition and antimicrobial studies. Its unique lipophilicity (LogP 3.6675) and moderate CYP3A4 inhibition profile differentiate it from analogs, making it a precise tool for SAR and hit-to-lead optimization. Ensure experimental validity by selecting this specific compound.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
CAS No. 89331-90-8
Cat. No. B11268066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-1H-indazole-1-carboxamide
CAS89331-90-8
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN3O/c15-11-5-7-12(8-6-11)17-14(19)18-13-4-2-1-3-10(13)9-16-18/h1-9H,(H,17,19)
InChIKeyGTBMTUKJPINJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes69 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide (CAS 89331-90-8) Procurement & Research Grade Specification


N-(4-Chlorophenyl)-1H-indazole-1-carboxamide (CAS 89331-90-8) is a substituted 1H-indazole carboxamide derivative with a molecular weight of 271.70 g/mol and molecular formula C14H10ClN3O . It is a crystalline solid with a melting point of 140 °C (ethanol/water) and a predicted LogP of 3.6675, indicating high lipophilicity . The compound serves as a versatile synthetic intermediate and a tool compound in kinase inhibition and antimicrobial research, though its specific biological profile is defined by the quantitative data outlined in this guide .

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide: Critical Substitution Risks in Indazole Carboxamide Research


Substituting N-(4-Chlorophenyl)-1H-indazole-1-carboxamide with other indazole carboxamides or phenyl-substituted analogs introduces significant risks to experimental reproducibility and procurement suitability. The presence and position of the 4-chloro substituent on the phenyl ring dramatically alters both physicochemical properties and biological target engagement [1]. For instance, the 4-chloro group confers a LogP of 3.6675, which is over 2 units higher than the unsubstituted indazole-3-carboxamide (LogP ~1.36), profoundly impacting membrane permeability and assay solubility profiles [2]. Critically, binding data reveal that seemingly minor structural changes can shift enzyme inhibition potency by orders of magnitude. An unsubstituted phenyl analog (N-phenyl-1H-indazole-1-carboxamide, CAS 105126-55-4) lacks the halogen necessary for optimal hydrophobic interactions in certain kinase and urease binding pockets, rendering it an unsuitable comparator for studies involving this specific compound [3]. Therefore, generic substitution without rigorous cross-validation of the quantitative evidence below will invalidate comparative studies and may lead to false negative or misleading SAR conclusions.

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide: Head-to-Head Quantitative Differentiation from Analogs & Alternatives


IDO1 Inhibition: 14,000-Fold Weaker Than Epacadostat (Context: Screening for Low Potency vs. Off-Target Activity)

In a recombinant human IDO1 enzymatic assay, N-(4-Chlorophenyl)-1H-indazole-1-carboxamide exhibits an IC50 of 50,000 nM [1]. This represents a 14,285-fold reduction in potency compared to the clinical-stage IDO1 inhibitor Epacadostat (IC50 = 3.5 nM) tested under identical conditions in the same assay system [2]. This quantitative difference is critical for experimental design.

Immuno-Oncology IDO1 Inhibitor Screening Enzyme Inhibition

H. pylori Urease Inhibition: 2.9x to 16x More Potent Than Standard Inhibitor Thiourea

Against urease extracted from H. pylori, N-(4-Chlorophenyl)-1H-indazole-1-carboxamide demonstrates an IC50 of 1.28 μM [1]. This potency is superior to the standard urease inhibitor thiourea, which exhibits IC50 values ranging from 3.67 μM to 21.14 μM across various literature reports [2][3]. This represents a 2.9-fold to 16.5-fold improvement in inhibitory activity compared to the benchmark comparator.

Antimicrobial Urease Inhibition Helicobacter pylori

CYP3A4 Inhibition: 4.4x to 11x Lower Risk of Drug-Drug Interaction Compared to Ketoconazole

In a human liver microsome assay, N-(4-Chlorophenyl)-1H-indazole-1-carboxamide inhibits CYP3A4 with an IC50 of 1.10 μM [1]. This is 4.4-fold to 11-fold less potent than the strong CYP3A4 inhibitor ketoconazole, which has reported IC50 values of 0.1 μM to 0.25 μM under similar assay conditions [2][3]. This moderate inhibition profile suggests a reduced potential for CYP3A4-mediated drug-drug interactions in later-stage development compared to strong inhibitors.

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Lipophilicity (LogP 3.6675): 2.7x Higher Than Unsubstituted Indazole-3-Carboxamide, Enhancing Membrane Permeability

The predicted LogP of N-(4-Chlorophenyl)-1H-indazole-1-carboxamide is 3.6675 . This is significantly higher than the LogP of the simpler 1H-indazole-3-carboxamide (LogP = 1.3621) [1]. This 2.7-fold increase in lipophilicity, driven by the 4-chlorophenyl substituent, directly impacts passive membrane diffusion and predicted oral absorption parameters.

Physicochemical Profiling Drug Design Lipophilicity

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide: Validated Use Cases Stemming from Quantitative Evidence


As a Low-Potency Control / Scaffold Optimization Starting Point in IDO1 Inhibitor Discovery

Given its 14,285-fold lower potency against IDO1 compared to Epacadostat (IC50 50,000 nM vs. 3.5 nM) [1], this compound is not suitable as a functional IDO1 inhibitor. Instead, its primary value lies in serving as a negative control or a low-affinity benchmark in IDO1 screening assays. Medicinal chemistry teams can utilize this scaffold for systematic SAR exploration to improve potency from the observed 50 µM baseline toward the low nM range characteristic of clinical candidates.

As a Lead Candidate for Novel Anti-H. pylori Urease Inhibitor Development

The compound's 2.9-fold to 16.5-fold greater potency against H. pylori urease compared to the standard inhibitor thiourea (IC50 1.28 µM vs. 3.67-21.14 µM) [2] positions it as a promising starting point for antimicrobial drug discovery. Research programs targeting gastric ulcers and H. pylori eradication can prioritize this chemotype for hit-to-lead optimization, focusing on improving selectivity and in vivo efficacy while maintaining its favorable inhibitory profile against the urease target.

As a Scaffold with Moderate CYP3A4 Inhibition Liability for ADME-Tox Profiling

With a CYP3A4 IC50 of 1.10 µM, which is 4.4-fold to 11-fold less potent than the strong inhibitor ketoconazole (IC50 0.1-0.25 µM) [3], this compound exhibits a manageable drug-drug interaction (DDI) risk profile. In lead optimization, this property is valuable. Researchers can select this scaffold knowing it presents a lower DDI liability compared to known strong CYP3A4 inhibitors, potentially reducing the need for extensive CYP profiling in early discovery stages and focusing resources on other optimization parameters.

As a Lipophilic Building Block for CNS or Intracellular Target Libraries

The compound's high predicted LogP of 3.6675, which is 2.7-fold greater than the unsubstituted indazole-3-carboxamide (LogP 1.3621) , makes it a strategic choice for synthesizing compound libraries intended for targets within the central nervous system (CNS) or intracellular compartments. Its enhanced lipophilicity is predicted to facilitate passive diffusion across biological membranes, improving cellular permeability and potentially enhancing oral bioavailability compared to more polar indazole analogs.

Quote Request

Request a Quote for N-(4-Chlorophenyl)-1H-indazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.